(S)-ErSO, also known as (S)-2-(4-hydroxyphenyl)-3-(trifluoromethyl)aniline, is a small molecule that functions as an activator of the anticipatory unfolded protein response. This compound has garnered attention for its potential therapeutic applications, particularly in oncology, due to its ability to induce cell death in breast cancer cells expressing estrogen receptor alpha. The compound is characterized by its lipophilic nature, which is a critical factor in its biological activity and pharmacokinetics.
(S)-ErSO is classified as a small-molecule drug and is primarily sourced from synthetic organic chemistry. It has been studied extensively in preclinical models for its anticancer properties, particularly against breast cancer cell lines that express estrogen receptor alpha. The compound's classification as an activator of the unfolded protein response places it within a category of agents that modulate cellular stress responses, which can be exploited for therapeutic benefit in cancer treatment.
The synthesis of (S)-ErSO involves several steps that leverage established organic chemistry techniques. A notable method includes the use of Friedel-Crafts-type reactions to introduce modifications to the phenolic ring of the compound.
This modular approach facilitates the generation of compounds with optimized pharmacological profiles by systematically modifying lipophilicity and other properties .
The molecular structure of (S)-ErSO features a trifluoromethyl group attached to a phenolic ring, contributing to its unique chemical properties. The compound's structural formula can be represented as follows:
Nuclear magnetic resonance spectroscopy has been employed to investigate the interactions between (S)-ErSO and estrogen receptor alpha, confirming the selective binding characteristics that underpin its mechanism of action .
(S)-ErSO undergoes various chemical reactions that are crucial for its biological activity:
These reactions highlight the importance of chemical structure in determining biological efficacy.
The mechanism by which (S)-ErSO exerts its effects involves the activation of the anticipatory unfolded protein response pathway:
The data indicate that (S)-ErSO's efficacy is closely linked to the expression levels of estrogen receptor alpha in target cells.
(S)-ErSO exhibits several notable physical and chemical properties:
These properties are critical for evaluating the compound's potential as a therapeutic agent.
(S)-ErSO is primarily investigated for its potential applications in cancer therapy:
The foundational scaffold for (S)-ErSO traces back to oxyphenisatin (phenolisatin; CAS 125-13-3), first synthesized in 1885 by Nobel laureate Adolf von Baeyer at the University of Munich. Von Baeyer generated this compound through a Friedel-Crafts reaction, combining isatin with excess phenol under sulfuric acid catalysis [1]. This method established the core 3-(4-hydroxyphenyl)indoline-2-one structure, characterized by a 3,3-disubstituted oxindole bearing a phenolic moiety. Early 20th-century pharmacological studies, primarily by scientists at F. Hoffman-La Roche, repurposed oxyphenisatin and its acetylated prodrug (CAS 115-33-3) as cathartic agents. Notably, self-administration experiments by Max Kiss and M. Guggenheim demonstrated tolerability at doses of 5–40 mg, leading to widespread clinical use for constipation [1].
Despite its therapeutic application, oxyphenisatin was withdrawn in 1971 due to rare but severe hepatotoxicity ("laxative hepatitis") [1]. This withdrawal underscored the scaffold's biological potency and hinted at unexplored therapeutic potential. The structural similarity between oxyphenisatin and phenolphthalein (another von Baeyer-synthesized compound) is significant. Phenolphthalein, initially investigated as a wine adulterant marker by Zoltan Vamossy in 1900, was later marketed as the laxative Ex-Lax. Both compounds shared laxative effects mediated through undefined mechanisms involving intestinal epithelial permeability [1].
The oxindole-phenol architecture re-emerged in oncology research in the 21st century. Systematic optimization of the 3-(4-hydroxyphenyl)indoline-2-one pharmacophore focused on enhancing target specificity and reducing off-target effects. Key modifications included:
These efforts yielded derivatives like ErSO (Estrogen Receptor Steroidal Modulator) and ErSO-DFP, which demonstrated potent antitumor activity in preclinical models. The structural evolution from oxyphenisatin to ErSO retained the core pharmacophore while optimizing pharmacokinetic and dynamic properties [1].
Table 1: Evolution of Key 3-(4-Hydroxyphenyl)indoline-2-One Derivatives
Compound | Structural Features | Historical Use/Indication |
---|---|---|
Oxyphenisatin | Unsubstituted 3,3-bis(4-hydroxyphenyl)indoline-2-one | Laxative (withdrawn in 1971) |
Phenolphthalein | Tricyclic structure with lactone ring | Laxative (withdrawn in 1999) |
ErSO | 3-(4-Hydroxyphenyl)-5-fluoroindoline-2-one with difluorophenyl pendant | Preclinical anticancer agent |
The pharmacophore concept—defined as the spatial arrangement of molecular features essential for biological activity—became instrumental in rationalizing the 3-(4-hydroxyphenyl)indoline-2-one scaffold's utility. Computational analyses identified three critical elements:
This understanding enabled targeted modifications to improve binding to the estrogen receptor alpha (ERα), a key target in ER-positive breast cancers [1].
Early racemic mixtures of ErSO derivatives revealed stark enantiomeric differences in potency. For example:
These findings aligned with broader recognition in pharmaceutical chemistry that enantiomers can display divergent biological behaviors. Historical cases like thalidomide (teratogenicity linked to one enantiomer) and ibuprofen (chiral inversion of (R)- to active (S)-form) underscored the therapeutic imperative for enantiopure drugs [10]. Consequently, (S)-ErSO was isolated as a mechanistic probe to dissect pathways underlying its anticancer activity.
(S)-ErSO's unique mechanism involves hyperactivation of the anticipatory Unfolded Protein Response (a-UPR) pathway. Upon binding ERα, (S)-ErSO induces constitutive activation of ATF4, leading to:
Table 2: Key Properties of ErSO Enantiomers
Property | (S)-ErSO | (R)-ErSO |
---|---|---|
ERα Binding Affinity | High (IC₅₀ < 50 nM) | Low (IC₅₀ > 1 µM) |
Cytotoxicity (MCF-7) | EC₅₀ = 0.5 nM | EC₅₀ = 25 nM |
a-UPR Activation | Potent induction | Minimal activity |
The design of (S)-ErSO exemplifies a chiral switch strategy, analogous to those applied to omeprazole (esomeprazole) and ibuprofen (dexibuprofen). This approach leverages stereochemical purity to enhance efficacy and reduce metabolic burden from inactive enantiomers [10]. In 2020, the therapeutic potential of (S)-ErSO was validated through a global licensing agreement between Systems Oncology and Bayer AG, facilitating clinical translation [8].
CAS No.: 115268-43-4
CAS No.: 11006-66-9
CAS No.:
CAS No.:
CAS No.: 2409072-20-2
CAS No.: 33381-42-9